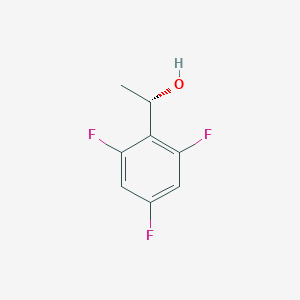

(1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2,4,6-trifluorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H7F3O and its molecular weight is 176.138. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lewis Acid Catalysis and Organic Synthesis

Tris(pentafluorophenyl)borane, a related compound, is noted for its role as a Lewis acid in organic synthesis, including catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It demonstrates the ability to catalyze tautomerizations and stabilize less favored tautomeric forms through adduct formation, showcasing its versatility beyond olefin polymerization catalysis (Erker, 2005).

Metal-Free Organic Reactions

The compound has been involved in metal-free organic reactions, such as the direct [2+2] cycloaddition of alkynes with 1,2-dipoles to synthesize substituted cyclobutenes. This reaction occurs at room temperature without the need for irradiation or heating, highlighting the efficiency and mild conditions of the process (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Reduction of N-Phenyl Amides

Tris(pentafluorophenyl)boron also catalyzes the hydrosilylative reduction of tertiary and N-phenyl secondary amides. This process allows for the mild reduction of these amides in near quantitative yield, demonstrating functional group tolerance and efficiency at low temperatures and short reaction times (Chadwick, Kardelis, Lim, & Adronov, 2014).

Enantioselective Synthesis

Lipase-catalyzed transesterification has been utilized for the enantioselective synthesis of optically pure compounds. An example includes the synthesis of (1R,2R)- and (1S,2S)-1,2-bis(pentafluorophenyl)ethane-1,2-diol from key intermediates prepared via lipase-catalyzed transesterification, showcasing the application of enzymatic methods in producing optically active compounds (Sakai, Miki, Tsuboi, Takeuchi, Ema, Uneyama, & Utaka, 2000).

Supramolecular Chemistry

The study of crystal engineering and supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules has been explored. This research provides insights into the formation of host-guest systems and molecular tapes, contributing to the understanding of molecular assembly and interaction (Arora & Pedireddi, 2003).

Properties

IUPAC Name |

(1S)-1-(2,4,6-trifluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGIAUMXLVQIHA-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride](/img/structure/B2684924.png)

![N-(2-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2684925.png)

![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)

![2-Chloro-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethan-1-one](/img/structure/B2684930.png)

![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![Methyl 4-({[3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazol-5-yl]sulfonyl}amino)benzoate](/img/structure/B2684940.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)

![3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684942.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2684945.png)